![molecular formula C21H25N3O4S B2790370 N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241687-91-1](/img/structure/B2790370.png)
N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide, also known as MPPA, is a novel compound that has been recently synthesized and studied for its potential therapeutic applications. MPPA belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
作用機序
N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide acts as a selective 5-HT1A receptor agonist, which activates the receptor and produces anxiolytic and antidepressant effects. The 5-HT1A receptor is a subtype of serotonin receptor, which is involved in the regulation of mood, anxiety, and stress. This compound also inhibits voltage-gated sodium channels, which reduces the excitability of neurons and produces analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to produce anxiolytic, antidepressant, and analgesic effects in various scientific research studies. It has been shown to reduce anxiety-like behavior in animal models of anxiety and depression. This compound has also been found to produce antidepressant-like effects in animal models of depression. It has been shown to reduce pain sensitivity in animal models of neuropathic pain.
実験室実験の利点と制限
N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for scientific research. This compound is relatively easy to synthesize and can be obtained in high yield. However, this compound also has some limitations for lab experiments. It has not been tested extensively in humans, which makes it difficult to extrapolate the results to human subjects. This compound also has some potential side effects, which need to be studied further.
将来の方向性
There are several future directions for N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide. It can be studied further for its potential therapeutic applications in anxiety, depression, and neuropathic pain. This compound can also be studied for its potential side effects and toxicity. Further studies can be carried out to elucidate the mechanism of action of this compound and its interaction with other neurotransmitter systems. This compound can also be studied for its potential applications in drug discovery and development.
合成法
N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide can be synthesized by reacting 3-methoxybenzylamine with 4-(2-bromoethenyl)benzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine and acetic anhydride to obtain this compound. The synthesis method is relatively simple and can be carried out in a few steps with high yield.
科学的研究の応用
N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of anxiety, depression, and neuropathic pain. This compound has been found to act as a selective 5-HT1A receptor agonist, which is responsible for its anxiolytic and antidepressant effects. It has also been found to inhibit voltage-gated sodium channels, which is responsible for its analgesic effects.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-28-20-9-5-8-19(16-20)22-21(25)17-23-11-13-24(14-12-23)29(26,27)15-10-18-6-3-2-4-7-18/h2-10,15-16H,11-14,17H2,1H3,(H,22,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMSEUWWPGWDR-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

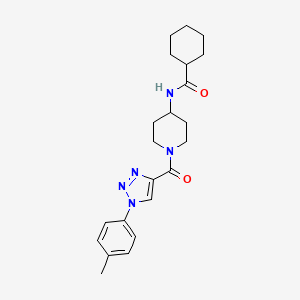
![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)
![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)
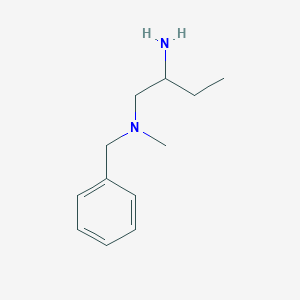
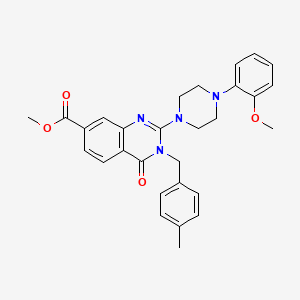
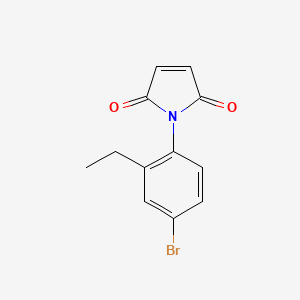
![N-(5-chloro-2-methoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2790297.png)
![5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2790299.png)

![ethyl 3-cyano-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2790303.png)
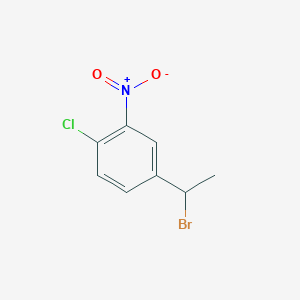

![[1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2790307.png)
